OG-L002

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

OG-L002 es un inhibidor potente y específico de la desmetilasa 1A específica de lisina (LSD1), con un valor de IC50 de 20 nM . LSD1 es una monoaminooxidasa dependiente de flavina que desempeña un papel fundamental en la desmetilación de lisinas, lo cual es esencial para varios procesos biológicos, como el crecimiento de los ovocitos, la embriogénesis y la diferenciación específica de tejidos .

Mecanismo De Acción

OG-L002 ejerce sus efectos inhibiendo LSD1, una desmetilasa de histonas que elimina los grupos metilo de la lisina 4 o 9 de las colas de histona H3 . Esta inhibición conduce a la supresión de la expresión génica viral y la reactivación de la latencia . El compuesto también inhibe las monoaminooxidasas, con valores de IC50 de 1,38 μM y 0,72 μM para MAO-A y MAO-B, respectivamente . Los objetivos moleculares de this compound incluyen LSD1 y los promotores de genes IE virales .

Análisis Bioquímico

Biochemical Properties

OG-L002 functions as a potent inhibitor of LSD1, with an IC50 value of 20 nM . LSD1 is involved in the demethylation of lysine residues on histone proteins, specifically histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound prevents the removal of methyl groups from these lysine residues, leading to alterations in chromatin structure and gene expression. This compound has been shown to interact with LSD1 in a highly specific manner, with minimal activity against other monoamine oxidases such as MAO-A and MAO-B .

Cellular Effects

This compound has been demonstrated to exert significant effects on various cell types, including HeLa and HFF cells. In these cells, this compound inhibits the expression of immediate-early (IE) genes of the herpes simplex virus (HSV), leading to a reduction in viral replication and progeny virus production . Additionally, this compound treatment results in increased levels of histone H3K9-me2 and H3 associated with viral IE promoters, further contributing to the suppression of viral gene expression . These findings suggest that this compound can modulate cell signaling pathways and gene expression, thereby influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of LSD1, where it acts as a competitive inhibitor. By occupying the active site, this compound prevents LSD1 from interacting with its histone substrates, thereby inhibiting the demethylation process . This inhibition leads to the accumulation of methylated histone residues, which can alter chromatin structure and repress gene expression. The specific binding interactions between this compound and LSD1 are crucial for its inhibitory activity and selectivity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard storage conditions and retains its inhibitory activity for extended periods. In vitro studies have shown that this compound can maintain its effects on histone methylation and gene expression for up to 12 hours . Long-term studies in vivo have demonstrated that this compound can effectively suppress HSV infection and reactivation from latency over a period of 15-17 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a mouse ganglion explant model, this compound was administered intraperitoneally at doses ranging from 2 to 40 mg/kg/day for 15-17 days . The results indicated that this compound effectively repressed HSV primary infection in a dose-dependent manner, with higher doses leading to more pronounced antiviral effects. At very high doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications.

Métodos De Preparación

OG-L002 se puede sintetizar mediante una serie de reacciones químicas. La ruta sintética implica la preparación de 3-[4-[(1R,2S)-2-aminociclopropil]fenil]fenol . El compuesto se sintetiza normalmente en forma sólida y se almacena a -20 °C . La solubilidad de this compound es mayor que 22,5 mg/mL en dimetilsulfóxido (DMSO) y mayor que 6,82 mg/mL en etanol .

Análisis De Reacciones Químicas

OG-L002 experimenta diversas reacciones químicas, incluida la desmetilación. La actividad desmetilasa se mide por la liberación de peróxido de hidrógeno producido durante el proceso catalítico . El compuesto es un potente inhibidor de LSD1, que muestra una selectividad 36 y 69 veces mayor sobre la monoaminooxidasa B (MAO-B) y la monoaminooxidasa A (MAO-A), respectivamente . Los reactivos comunes utilizados en estas reacciones incluyen el péptido H3K4 dimetilado y la tranilcipromina . Los productos principales formados a partir de estas reacciones son las lisinas desmetiladas .

Aplicaciones Científicas De Investigación

Herpes Simplex Virus Inhibition

OG-L002 has been shown to effectively inhibit the replication and reactivation of herpes simplex virus (HSV). In vitro studies indicate that this compound significantly reduces immediate early (IE) gene expression and viral yield in both HeLa and human foreskin fibroblast (HFF) cells. The compound exhibits an IC50 of approximately 3 µM in HFF cells, which is considerably lower than that of control compounds, highlighting its potency .

Table 1: Inhibitory Effects of this compound on HSV

| Cell Type | IC50 (µM) | Viral Yield Reduction |

|---|---|---|

| HeLa | ~10 | ~100-fold |

| HFF | ~3 | ~100-fold |

In vivo studies further support these findings, where this compound reduced viral loads in the trigeminal ganglia of HSV-infected mice. Mice treated with this compound showed a significant decrease in detectable viral genomes compared to controls, suggesting its potential as a therapeutic agent against HSV infections .

Other Viral Infections

Beyond HSV, this compound has also demonstrated inhibitory effects against other viruses such as human cytomegalovirus (hCMV) and equine herpesvirus 1. It has been reported to interfere with the replication processes of these viruses, indicating its broad-spectrum antiviral potential .

Sickle Cell Disease Research

Recent studies have explored the use of this compound in the context of sickle cell disease (SCD). The compound has been shown to increase fetal hemoglobin (HbF) levels in SCD mouse models, suggesting that LSD1 inhibition may promote erythropoiesis and improve the clinical manifestations of the disease. Specifically, treatment with this compound resulted in a significant increase in the percentage of F cells, which are indicative of elevated HbF levels .

Table 2: Effects of this compound on F Cells in SCD Models

| Concentration (µM) | Percentage of F Cells (%) |

|---|---|

| 0.05 | 47.2 |

| 0.1 | 57.1 |

Mechanistic Insights

The mechanism by which this compound exerts its effects involves the inhibition of LSD1, leading to alterations in histone methylation patterns. This modulation results in the repressive chromatin state on viral IE gene promoters, thereby suppressing viral gene expression and replication. The selectivity of this compound for LSD1 over other enzymes such as monoamine oxidases A and B further enhances its therapeutic profile .

Comparación Con Compuestos Similares

OG-L002 es único por su alta selectividad y potencia como inhibidor de LSD1. Muestra una selectividad significativamente mayor sobre MAO-B y MAO-A en comparación con otros inhibidores . Compuestos similares incluyen la tranilcipromina, que también es un inhibidor de LSD1 pero con menor potencia y selectividad . Otros compuestos relacionados son GSK-LSD1 y clorhidrato de ALX 5407, que también se dirigen a LSD1 pero difieren en su estructura química y perfiles de selectividad .

Actividad Biológica

OG-L002 is a potent and selective inhibitor of lysine-specific demethylase 1A (LSD1), an enzyme involved in the demethylation of histones and non-histone proteins, playing a crucial role in various biological processes including gene expression regulation, embryogenesis, and cancer progression. With an IC50 value of 20 nM for LSD1, this compound exhibits significant selectivity over monoamine oxidases MAO-A and MAO-B (IC50 values of 1.38 μM and 0.72 μM, respectively) . This compound has garnered attention for its potential therapeutic applications in both oncology and virology.

LSD1 is a flavin-dependent monoamine oxidase that demethylates lysines on histones, particularly H3K4 and H3K9, leading to transcriptional repression or activation depending on the context. By inhibiting LSD1, this compound alters the epigenetic landscape, thereby influencing gene expression patterns associated with various diseases .

Antiviral Properties

This compound has demonstrated notable antiviral activity against several herpesviruses:

- Herpes Simplex Virus (HSV) : this compound significantly inhibits HSV immediate early gene expression and reduces viral yield in both HeLa and human foreskin fibroblast (HFF) cells. Treatment with this compound resulted in a reduction of progeny virus production by approximately 100-fold at concentrations as low as 50 μM . The compound's effects were characterized by an IC50 of ~10 μM in HeLa cells and ~3 μM in HFF cells .

- Equine Herpesvirus-1 (EHV-1) : A study indicated that this compound effectively controlled EHV-1 load and gene expression in equine fibroblast cells. The compound inhibited viral replication by altering the expression of immediate early genes during lytic infection .

Case Study 1: HSV Infection Model

In a mouse model of HSV infection, this compound was administered at a dosage of 20 mg/kg/day. The results showed a significant suppression of viral DNA loads in trigeminal ganglia compared to control groups, indicating its efficacy in reducing viral reactivation from latency .

Case Study 2: EHV-1 Gene Expression

In vitro studies demonstrated that treatment with this compound led to a marked decrease in EHV-1 gene expression over time. Kinetic analyses revealed that the compound inhibited the expression of immediate early genes within hours post-infection, showcasing its rapid action against viral replication .

Table 1: Comparative IC50 Values of this compound Against Various Targets

| Target | IC50 (μM) |

|---|---|

| LSD1 | 0.020 |

| MAO-A | 1.38 |

| MAO-B | 0.72 |

| HSV (HeLa Cells) | ~10 |

| HSV (HFF Cells) | ~3 |

| EHV-1 | Not specified |

Table 2: Effects of this compound on Viral Load Reduction

| Virus Type | Cell Type | Viral Load Reduction | Concentration Used |

|---|---|---|---|

| HSV | HeLa | ~100-fold | 50 μM |

| HSV | HFF | ~100-fold | 50 μM |

| EHV-1 | Equine Fibroblasts | Significant reduction | Not specified |

Propiedades

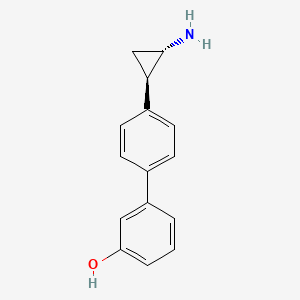

IUPAC Name |

3-[4-[(1R,2S)-2-aminocyclopropyl]phenyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c16-15-9-14(15)11-6-4-10(5-7-11)12-2-1-3-13(17)8-12/h1-8,14-15,17H,9,16H2/t14-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOJSZXQRJGBCW-CABCVRRESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.